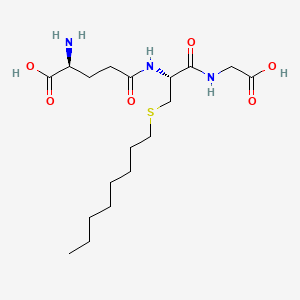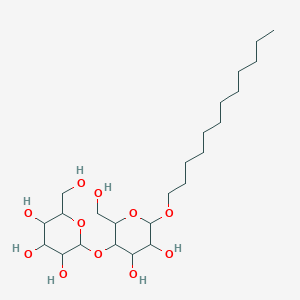
4-Deoxy-alpha-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxy-Alpha-D-Glucose is a deoxy sugar, which means it is a glucose molecule that has had one of its hydroxyl groups replaced by a hydrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-Alpha-D-Glucose can be achieved through various methods. One common approach involves the reduction of 4-deoxy-4-nitro-D-glucose using hydrogen in the presence of a palladium catalyst. Another method involves the use of glucose oxidase, which oxidizes D-glucose to D-glucono-δ-lactone and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Deoxy-Alpha-D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-deoxy-D-gluconic acid or reduced to form 4-deoxy-D-glucitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include 4-deoxy-D-gluconic acid, 4-deoxy-D-glucitol, and various halogenated derivatives .
Aplicaciones Científicas De Investigación
4-Deoxy-Alpha-D-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study glucose metabolism and transport in cells.
Mecanismo De Acción
The mechanism of action of 4-Deoxy-Alpha-D-Glucose involves its uptake by glucose transporters in cells. Once inside the cell, it is phosphorylated by hexokinase to form 4-deoxy-4-phosphate-D-glucose, which cannot be further metabolized. This leads to the inhibition of glycolysis and a decrease in ATP production, ultimately causing cell death in rapidly dividing cells such as cancer cells .
Similar Compounds:
2-Deoxy-D-Glucose: Similar to this compound, but with the hydroxyl group removed from the second carbon.
3-Deoxy-D-Glucose: The hydroxyl group is removed from the third carbon.
6-Deoxy-D-Glucose: The hydroxyl group is removed from the sixth carbon.
Uniqueness: this compound is unique in its specific inhibition of glycolysis at the fourth carbon position, making it particularly effective in targeting certain metabolic pathways that are crucial for the survival of cancer cells .
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6-/m0/s1 |
Clave InChI |
HDEMQQHXNOJATE-AZGQCCRYSA-N |
SMILES isomérico |
C1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO |
SMILES canónico |
C1C(OC(C(C1O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)

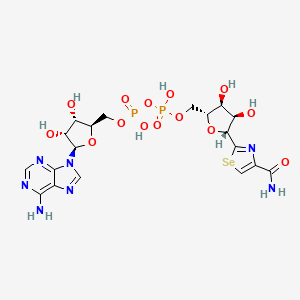
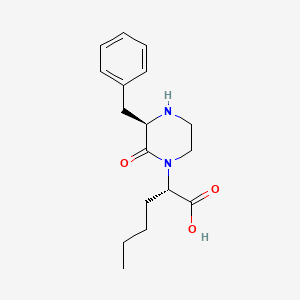
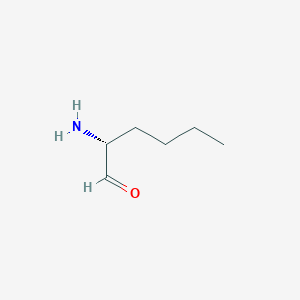
![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
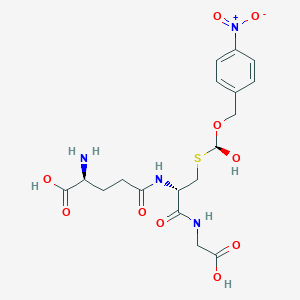

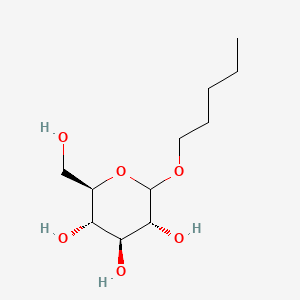
![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
